molecular formula C11H12F3NO2 B8153233 4-Dimethylamino-2-trifluoromethyl-benzoic acid methyl ester

4-Dimethylamino-2-trifluoromethyl-benzoic acid methyl ester

Cat. No.: B8153233
M. Wt: 247.21 g/mol
InChI Key: LREHGRMLSDSXFN-UHFFFAOYSA-N
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Description

4-Dimethylamino-2-trifluoromethyl-benzoic acid methyl ester is an organic compound with the molecular formula C11H12F3NO2. It is a derivative of benzoic acid, characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylamino-2-trifluoromethyl-benzoic acid methyl ester typically involves the esterification of 4-Dimethylamino-2-trifluoromethyl-benzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride can be employed. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-2-trifluoromethyl-benzoic acid methyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoic acid derivatives.

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

4-Dimethylamino-2-trifluoromethyl-benzoic acid methyl ester finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group, which can enhance fluorescence properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Dimethylamino-2-trifluoromethyl-benzoic acid methyl ester involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Dimethylamino-benzoic acid methyl ester
  • 2-Trifluoromethyl-benzoic acid methyl ester
  • 4-Dimethylamino-2-methyl-benzoic acid methyl ester

Uniqueness

4-Dimethylamino-2-trifluoromethyl-benzoic acid methyl ester is unique due to the simultaneous presence of both the dimethylamino and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for designing molecules with specific reactivity and biological activity.

Properties

IUPAC Name

methyl 4-(dimethylamino)-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-15(2)7-4-5-8(10(16)17-3)9(6-7)11(12,13)14/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREHGRMLSDSXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4.48 g (22.5 mmol) 4-Fluoro-2-trifluoromethyl-benzoic acid methyl ester (Rarechem) and 60.0 ml dimethylsulfoxide were added 2.23 g (27.0 mmol) dimethylamine hydrochloride and 6.54 g (47.3 mmol) potassium carbonate. The reaction mixture was stirred for 8 h at 60° C. in an autoclave and was reduced with high vacuum rotation evaporator at 65° C. The residue was diluted with dichloromethane, washed twice with water. The combined water phases were extracted with dichloromethane. The combined dichloromethane phases were washed with diluted sodium hydrogen carbonate solution, dried with sodium sulphate and concentrated. The oily crude was purified by column chromatography and the desired product 6 was obtained in 72% yield (4.00 g, 16.2 mmol).
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
72%

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